2-(3-fluoropyridin-4-yl)ethan-1-ol
Description
2-(3-Fluoropyridin-4-yl)ethan-1-ol is a fluorinated pyridine derivative featuring an ethanol moiety at the 4-position of the pyridine ring and a fluorine atom at the 3-position. The fluorine atom introduces electron-withdrawing effects, modulating the electron density of the pyridine ring, which can influence reactivity, solubility, and intermolecular interactions. This compound is of interest in medicinal chemistry and materials science due to the synergistic effects of fluorination and hydroxylation on its physicochemical properties .
Properties
CAS No. |
381721-61-5 |
|---|---|
Molecular Formula |
C7H8FNO |
Molecular Weight |
141.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluoropyridin-4-yl)ethan-1-ol typically involves the reaction of 3-fluoropyridine with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the addition of the ethylene oxide to the pyridine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-fluoropyridin-4-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3-fluoropyridin-4-yl)acetaldehyde or 2-(3-fluoropyridin-4-yl)acetic acid.
Reduction: Formation of 2-(3-fluoropyridin-4-yl)ethanamine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-fluoropyridin-4-yl)ethan-1-ol is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-fluoropyridin-4-yl)ethan-1-ol involves its interaction with various molecular targets. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. The hydroxyl group can form hydrogen bonds, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural motifs with 2-(3-fluoropyridin-4-yl)ethan-1-ol, allowing for comparative analysis:
2-(4-Bromo-2-methoxyphenyl)ethan-1-ol (Compound 23)
- Structure: A phenyl ring substituted with bromine (4-position) and methoxy (2-position) groups, linked to an ethanol chain.
- Key Differences :
- The aromatic system is phenyl rather than pyridinyl, eliminating nitrogen’s basicity.
- Bromine (electron-withdrawing) and methoxy (electron-donating) substituents create contrasting electronic effects compared to 3-fluoropyridinyl.
- Synthesis Efficiency : 92% yield, highlighting high efficiency under optimized conditions .
- Physicochemical Impact :
- Increased molecular weight (due to Br) and lipophilicity compared to the fluoropyridine analogue.
- Methoxy group may enhance solubility in polar aprotic solvents.
2-(1-(4-Amino-3-(3-fluoro-4-(oxetan-3-yloxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
- Structure : A polycyclic system with multiple fluorinated aromatic groups, including a 3-fluorophenyl moiety.
- Key Differences: Greater structural complexity with fused pyrazolo-pyrimidine and chromenone systems. Melting Point: 235–237°C, attributed to strong intermolecular forces (e.g., π-π stacking, hydrogen bonding) .
(S)-1-((S)-2-(4-Fluorophenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol
- Structure: A pyrrolidine-ethanol backbone with a 4-fluorophenyl group and methylamino substitution.
- Key Differences: Chiral centers and amino functionality introduce basicity and stereochemical complexity. Fluorine’s para position on phenyl may direct electronic effects differently compared to pyridine’s meta-fluorine .
- Biological Implications : Fluorine’s role in improving blood-brain barrier penetration or receptor selectivity could parallel effects in pyridine-based analogues .
Comparative Data Table
Research Findings and Implications
- Synthetic Efficiency : The bromo-methoxy analogue’s 92% yield suggests that electron-donating/withdrawing substituents can be optimized for high efficiency, a strategy applicable to fluoropyridine derivatives .
- Thermal Stability : The high melting point of Example 46 underscores the stabilizing effects of fluorinated aromatic systems, a trait that may extend to simpler fluoropyridines .
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